N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-acetamidophenyl)ethanediamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-acetamidophenyl)ethanediamide is a synthetic organic compound featuring a central ethanediamide (oxalamide) backbone substituted with two distinct aromatic groups:
- N-terminal group: A dimethylaminophenyl-pyrrolidinylethyl moiety, which introduces both tertiary amine (dimethylamino) and cyclic amine (pyrrolidinyl) functionalities.
- N'-terminal group: A 4-acetamidophenyl group, providing hydrogen-bonding capability via the acetamido (-NHCOCH₃) substituent.
Properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-17(30)26-19-8-10-20(11-9-19)27-24(32)23(31)25-16-22(29-14-4-5-15-29)18-6-12-21(13-7-18)28(2)3/h6-13,22H,4-5,14-16H2,1-3H3,(H,25,31)(H,26,30)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXZHBHTMOIKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Analogs
The compound shares structural homology with several derivatives documented in the literature and commercial catalogs. Below is a comparative analysis:
*Estimated molecular formula/weight for the target compound, assuming substitution patterns.
Electronic and Thermodynamic Properties
Theoretical studies on related N-substituted maleimides (e.g., N-(4-dimethylamino-3,5-dinitrophenyl)maleimide) highlight the importance of:
- Dipole moments: Electron-rich substituents (e.g., dimethylamino) increase dipole moments, influencing solubility and intermolecular interactions .
- Charge transfer regions: The pyrrolidinyl and dimethylamino groups in the target compound may facilitate charge transfer, a property critical for redox-active therapeutic agents .
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